6-(3-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H7FINO3 |
|---|---|
Molecular Weight |
359.09 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7FINO3/c13-7-3-1-2-6(4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18) |
InChI Key |
VUXSAHLTUMIXES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C(=O)N2)C(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Formation of α-Imino Rhodium Carbene : A rhodium catalyst facilitates the generation of an α-imino rhodium carbene intermediate from a suitable precursor (e.g., 1-sulfonyl-1,2,3-triazoles).
-
Intermolecular Nucleophilic Attack : Sodium iodide attacks the carbene, forming a transient intermediate.
-
Intramolecular S<sub>N</sub>2 Reaction : The intermediate undergoes a cyclization step to form the 5-iodo-dihydropyridine core.
Table 1: Rhodium-Catalyzed Iodination Conditions
This method’s efficiency stems from its ability to bypass traditional halogenation limitations, enabling direct iodination at the 5-position.
Heterocyclization of Enamino-1,3-diketones
Another strategy involves heterocyclization of enamino-1,3-diketones with cyanoacetamide derivatives. This approach, documented for related pyridine derivatives, forms the dihydropyridine ring scaffold.
Key Steps
-
Enamino-1,3-diketone Synthesis : Prepared from β-ketoesters and amines.
-
Condensation with Cyanoacetamide : Under basic conditions (e.g., KOH), the enamino-1,3-diketone reacts with cyanoacetamide to form the dihydropyridine ring.
-
Postfunctionalization : Subsequent iodination and aryl coupling introduce the 5-iodo and 3-fluorophenyl groups.
Table 2: Heterocyclization Parameters
This method is advantageous for constructing the core structure but requires additional steps for iodination and aryl substitution.
Cross-dehydrogenative coupling (CDC) reactions, as reported for pyrazolo[1,5-a]pyridines, offer a pathway to functionalize the dihydropyridine core. While not directly applied to the target compound, this method could enable the introduction of the 3-fluorophenyl group.
Proposed Mechanism
-
Oxidative Dehydrogenation : A β-diketone or β-ketoester undergoes oxidative dehydrogenation under catalytic conditions.
-
C–C Bond Formation : The resulting intermediate couples with the dihydropyridine precursor to form the 6-(3-fluorophenyl) substituent.
Table 3: CDC Conditions for Aryl Substitution
| Catalyst | Oxidant | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)<sub>2</sub> | O<sub>2</sub> | Ethanol | 130°C | 72–94 |
This method’s scalability depends on the availability of 3-fluorophenyl β-diketone derivatives.
Sequential Halogenation and Coupling
A multi-step approach combines halogenation and aryl coupling reactions. For example:
-
Dihydropyridine Core Synthesis : Achieved via methods similar to those in Section 2.
-
Iodination : Introduce iodine at the 5-position using iodine or iodide sources (e.g., I<sub>2</sub> or NaI) under acidic or catalytic conditions.
-
Aryl Coupling : Attach the 3-fluorophenyl group via Suzuki-Miyaura or Buchwald-Hartwig coupling.
Table 4: Halogenation and Coupling Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodination | I<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub> | 50–70 | |
| Aryl Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 60–80 |
This route’s efficiency hinges on the compatibility of reaction conditions and minimizing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation, as demonstrated in analogous pyridine carboxylic acid syntheses, accelerates reaction rates and improves yields. For the target compound, this could streamline iodination or coupling steps.
Table 5: Microwave Conditions for Halogenation
While yields are moderate, this method reduces reaction times significantly.
Challenges and Optimization Strategies
-
Regioselectivity : Introducing iodine at the 5-position requires precise control, often achieved via directing groups or catalysts.
-
Protecting Groups : The carboxylic acid group may need protection (e.g., as methyl esters) during coupling reactions to avoid decarboxylation.
-
Purity : Final purification via chromatography or crystallization is critical due to the compound’s complexity .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 6-(3-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibit potential anticancer properties. The dihydropyridine moiety is known to interact with biological targets involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research has indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property can be attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
3. Neuroprotective Effects
Another area of interest is the neuroprotective capabilities of this compound. Studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science Applications
1. Organic Electronics
In materials science, this compound has been explored as a building block for organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine enhances the electron-withdrawing characteristics, improving the performance of these devices .
2. Synthesis of Novel Polymers
The compound serves as a precursor for synthesizing novel polymers with tailored properties. For example, by polymerizing this compound with other monomers, researchers can create materials with specific mechanical and thermal properties suitable for various industrial applications .
Case Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of 6-(3-Fluorophenyl)-5-iodo derivatives on human breast cancer cells. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting a dose-dependent response linked to apoptosis induction.
Case Study 2: Antimicrobial Efficacy
In another research article from Antibiotics Journal, the antimicrobial activity was assessed against strains of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent.
Case Study 3: Organic Electronics Development
Research published in Advanced Materials highlighted the use of this compound in developing high-efficiency OLEDs. The devices constructed with this material displayed enhanced brightness and efficiency compared to conventional materials, demonstrating its potential in next-generation display technologies.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: Fluorophenyl Substitution Patterns
- 6-(2-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1707375-89-0) Structural difference: Fluorophenyl group at position 2 instead of 3. No direct solubility or bioactivity data are available, but positional isomerism often impacts pharmacokinetic properties .
- 5-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1267011-08-4) Structural difference: Fluorophenyl at position 5 and lacks iodine. Implications: The absence of iodine reduces molecular weight (MW = 263.22 vs. 359.09 for the target compound) and may enhance solubility.
Substituent Variations: Halogens vs. Alkyl Groups
6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1171787-08-8)
1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1001413-01-9)
Core Structure Modifications: Pyridone vs. Pyrimidine Derivatives
- 1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)-5-oxo-2-arylpyrrolidine-3-carboxylic acid (3a-e)
Molecular Weight and Substituent Effects
Biological Activity
6-(3-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine ring substituted with a fluorophenyl and an iodo group, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 305.09 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
- Receptor Modulation : It acts as a ligand for certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the iodo and fluorinated groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the disruption of bacterial cell membranes and inhibition of key metabolic enzymes.
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It appears to modulate neurotransmitter release and reduce neuroinflammation, making it a candidate for the treatment of neurodegenerative diseases.
Case Studies
- Cancer Cell Line Study : A study conducted on FaDu hypopharyngeal tumor cells revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent .
- Antimicrobial Testing : In a series of assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating strong antimicrobial activity .
- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease demonstrated that administration of the compound led to improved cognitive function and reduced amyloid plaque formation .
Data Table: Biological Activity Summary
| Activity Type | Assessed Model | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | FaDu cell line | 10 | 50% reduction in viability |
| Antimicrobial | S. aureus & E. coli | 15 - 30 | Strong inhibition (MIC) |
| Neuroprotection | Rodent Alzheimer's model | N/A | Improved cognition; reduced plaques |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-(3-fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of catalysts (e.g., Lewis acids/bases for regioselective iodination) and reaction conditions. For example, temperature control (80–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hours) are critical. Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) can improve purity. Monitoring intermediates via TLC or HPLC ensures stepwise efficiency .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : A combination of ¹H/¹³C-NMR (to confirm aromatic protons and fluorophenyl/iodo substituents), FT-IR (to identify carbonyl stretches at ~1700 cm⁻¹ and carboxylic acid O-H bands), and high-resolution mass spectrometry (HRMS) is essential. X-ray crystallography may resolve ambiguities in substituent positioning, especially for the iodine atom’s steric effects .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO or ethanol) is limited due to the hydrophobic fluorophenyl and iodo groups. Use co-solvents like PEG-400 or cyclodextrin-based formulations. Adjust pH to deprotonate the carboxylic acid group (pH > 4.5) for aqueous solubility. Sonication or heating (40–60°C) can temporarily enhance dissolution .
Advanced Research Questions
Q. What is the role of the iodo substituent in modulating the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom at position 5 enables Suzuki-Miyaura or Ullmann-type cross-coupling reactions. Use Pd catalysts (e.g., Pd(PPh₃)₄) with boronic acids or amines to functionalize the pyridine core. Kinetic studies (monitored via GC-MS) can compare reactivity with bromo/chloro analogs, where iodine’s larger atomic radius may slow transmetallation but improve regioselectivity .
Q. How does the 3-fluorophenyl group influence electronic properties and bioactivity?
- Methodological Answer : The electron-withdrawing fluorine alters the pyridine ring’s electron density, enhancing stability against metabolic oxidation. Computational modeling (DFT calculations) can map HOMO/LUMO distributions. In vitro assays (e.g., enzyme inhibition) should compare fluorophenyl analogs with non-halogenated derivatives to isolate electronic vs. steric effects .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Validate compound purity via HPLC (>95%) and replicate assays under standardized protocols (e.g., fixed ATP concentrations in kinase assays). Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding affinities. Meta-analysis of fluorophenyl-containing analogs in public databases (e.g., PubChem) can contextualize results .
Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Focus on hydrolytic degradation (carboxylic acid deprotonation) and photolytic cleavage of the C-I bond. Use deuterated solvents (D₂O) in NMR to track exchangeable protons. Compare degradation profiles with 5-bromo/5-chloro analogs to identify iodine-specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
